molecular formula C23H27N5O3S2 B11626383 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626383
M. Wt: 485.6 g/mol
InChI Key: OAHJWRIYYNGWOP-PDGQHHTCSA-N
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Description

7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H27N5O3S2 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H19N5O2SC_{18}H_{19}N_5O_2S, featuring a complex structure that includes a pyrido-pyrimidine core and various functional groups that may contribute to its biological activity .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrido-pyrimidines have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety is particularly noted for enhancing antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds in the literature have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related thiazolidinone compound was found to induce apoptosis in human cancer cell lines by activating caspase pathways .

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, thiazolidinones are known inhibitors of certain kinases and proteases, which are critical in cancer progression and metastasis .

The mechanism by which this compound exerts its biological effects may involve:

  • Targeting Specific Enzymes : The thiazolidinone portion may interact with enzyme active sites, inhibiting their function.
  • Modulating Signal Transduction Pathways : The compound might influence pathways such as MAPK or PI3K/Akt, which are crucial in cell survival and proliferation.
  • Inducing Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Anticancer Activity Analysis : In vitro studies showed that a thiazolidinone derivative led to a 70% reduction in viability in breast cancer cell lines at concentrations as low as 10 µM after 48 hours of treatment .
  • Enzyme Inhibition Studies : Research indicated that similar compounds inhibited acetylcholinesterase (AChE) with IC50 values in the micromolar range, suggesting potential applications in neurodegenerative diseases .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE

Properties

Molecular Formula

C23H27N5O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27N5O3S2/c1-15-5-6-19-24-20(26-9-7-25(2)8-10-26)17(21(29)27(19)13-15)12-18-22(30)28(23(32)33-18)14-16-4-3-11-31-16/h5-6,12-13,16H,3-4,7-11,14H2,1-2H3/b18-12-

InChI Key

OAHJWRIYYNGWOP-PDGQHHTCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C)C=C1

Origin of Product

United States

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